molecular formula C52H52NiP4 B3422250 Methyl(diphenyl)phosphane;nickel CAS No. 25037-29-0

Methyl(diphenyl)phosphane;nickel

Cat. No.: B3422250
CAS No.: 25037-29-0
M. Wt: 859.6 g/mol
InChI Key: GPHASTSDWFNWQQ-UHFFFAOYSA-N
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Description

Contextualizing Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphines are a cornerstone of homogeneous transition metal catalysis, serving as crucial ligands in a vast array of catalytic processes. rsc.orgrsc.org Their importance stems from the ability to fine-tune the steric and electronic properties of the metal center, which in turn dictates the catalyst's activity, selectivity, and stability. rsc.orgpsu.edu The electronic nature of a phosphine ligand, which can be modulated by the substituents on the phosphorus atom, influences the electron density at the metal center. Electron-donating phosphines increase the electron density on the metal, which can, for example, facilitate oxidative addition steps in a catalytic cycle. psu.edu Conversely, electron-withdrawing phosphines decrease the metal's electron density.

The steric bulk of phosphine ligands is another critical parameter, often quantified by the Tolman cone angle. Bulky phosphines can create a specific coordination environment around the metal, promoting certain reaction pathways while disfavoring others, which can enhance selectivity. rsc.org The unique capacity of phosphine ligands to stabilize metals in various oxidation states and geometries makes them indispensable in the development of highly efficient and selective catalysts. psu.edu The reactivity and behavior of phosphines are directly governed by their substituents, and this tunability is fundamental to their success in overcoming synthetic challenges. rsc.org

Overview of Nickel's Significance in Modern Catalysis

Nickel has carved out a prominent role in modern catalysis, valued as an earth-abundant and cost-effective alternative to precious metals like palladium. ijfmr.comchemistryjournal.net Its catalytic versatility is remarkable, stemming from its ability to readily access multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.gov This facility allows for diverse reactivity modes and enables catalytic cycles that are inaccessible to other metals. nih.gov

Historically recognized for its "excessive activity," nickel's catalytic power has been harnessed for a wide range of transformations. acs.org Nickel-catalyzed reactions are central to organic synthesis and include cross-coupling reactions (such as Suzuki-Miyaura, Kumada-Corriu, and Negishi couplings), polymerizations, cycloadditions, C-H functionalizations, and reductive couplings. acs.orgresearchgate.netacs.org The metal's ability to coordinate and activate unsaturated molecules like alkenes and alkynes is a key feature in many of these processes. acs.org Compared to palladium, nickel complexes can exhibit different elementary step kinetics; for instance, reductive elimination is often more facile from nickel, while β-hydride elimination can be slower, offering complementary reactivity. acs.org The continuous development in organonickel chemistry has led to powerful and practical catalytic systems for both academic research and industrial applications. acs.org

Role of Methyl(diphenyl)phosphane (Ph2MeP) as a Ligand in Nickel Coordination Chemistry and Catalysis

Methyl(diphenyl)phosphane, often abbreviated as PMePh2 or Ph2MeP, is a monodentate phosphine ligand that combines the features of both alkyl and aryl substituents. wikipedia.org This structure imparts a unique combination of steric and electronic properties, positioning it as a valuable ligand in nickel catalysis. The methyl group makes it a stronger σ-donor (more electron-releasing) than triphenylphosphine (B44618) (PPh3), while the two phenyl groups contribute to its steric profile and electronic tunability.

In the context of nickel coordination chemistry, Ph2MeP forms stable complexes with nickel in various oxidation states. wikipedia.orgysu.edu For example, square planar nickel(II) complexes of the type [NiBr2(PMePh2)2] are well-established. strath.ac.uk The coordination of Ph2MeP to a nickel center significantly influences the metal's catalytic activity and selectivity.

A notable application of Ph2MeP-ligated nickel catalysts is in Suzuki-Miyaura cross-coupling reactions. Detailed studies have shown that in the coupling of dichloropyridines, the choice of phosphine ligand is critical for achieving selective monoarylation over diarylation. nih.gov The combination of a nickel precatalyst with Ph2MeP as the ligand proved optimal for the selective monoarylation of a variety of dichloropyridine derivatives with (hetero)aryl boronic acids. nih.gov Experimental and computational studies suggest that the relatively small size and electronic properties of Ph2MeP play a key role. With this ligand, associative ligand substitution by the solvent can compete effectively with intramolecular oxidative addition of the second C-Cl bond, leading to the desired monoarylated product. nih.gov

Catalyst Performance in Selective Monoarylation of Dichloropyridines

This table summarizes the effectiveness of the Ni/Ph2MeP system in the Suzuki-Miyaura coupling of various dichloropyridines with (2-fluorophenyl)boronic acid, highlighting the selectivity for the monoarylated product.

Dichloropyridine SubstrateProduct Ratio (Mono- : Di-arylated)Isolated Yield of Monoarylated Product (%)Reference
Methyl 2,5-dichloropicolinate>20 : 185 nih.gov
2,5-Dichloropyridine>20 : 178 nih.gov
3-Methyl-2,6-dichloropyridine>20 : 188 nih.gov

This demonstrates how the specific properties of the methyl(diphenyl)phosphane ligand are leveraged to control the outcome of a nickel-catalyzed reaction, showcasing its importance in developing precise and efficient synthetic methodologies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl(diphenyl)phosphane;nickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C13H13P.Ni/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHASTSDWFNWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H52NiP4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111321
Record name Tetrakis(methyldiphenylphosphine)nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25037-29-0
Record name Tetrakis(methyldiphenylphosphine)nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Diphenyl Phosphane Nickel Complexes

Precursor Selection and Activation for Nickel-Phosphine Complex Formation

The formation of catalytically active nickel-phosphine species is highly dependent on the choice of the initial nickel precursor and the method of its activation. Chemists can choose between air-sensitive but highly reactive nickel(0) compounds or more stable nickel(II) salts that require a reduction step.

Utilization of Nickel(0) Precursors (e.g., Ni(COD)₂)

A common and direct route to methyl(diphenyl)phosphane-nickel(0) complexes involves the use of zerovalent nickel precursors, most notably bis(1,5-cyclooctadiene)nickel(0), [Ni(COD)₂]. rsc.org This method is operationally convenient as it often allows for the direct synthesis of the desired complex without the need for an external reducing agent. rsc.org The synthesis proceeds via a ligand displacement reaction where the weakly bound 1,5-cyclooctadiene (B75094) (COD) ligands are replaced by the stronger donor methyl(diphenyl)phosphane ligands. rsc.orgnih.gov

The reaction of [Ni(COD)₂] with four equivalents of a monodentate phosphine (B1218219), such as allyldiphenylphosphine (B1266624), in a solvent like toluene (B28343) at room temperature typically yields the corresponding tetrakis(phosphine)nickel(0) complex. nih.gov For instance, the complex [Ni(PPh₂Me)₄] has been noted for its fluxional behavior in solution, which is attributed to rapid ligand exchange and dissociation. nih.gov The general procedure involves adding a solution of the phosphine ligand to a solution of [Ni(COD)₂] under an inert atmosphere, leading to a color change and precipitation or crystallization of the product upon addition of a non-polar solvent like petroleum ether. rsc.org Another effective Ni(0) synthon is bis(trityl)nickel, Ni(CPh₃)₂, which readily reacts with phosphines like triphenylphosphine (B44618) to form Ni(PPh₃)₄, showcasing its utility in preparing Ni(0) phosphine complexes due to the weak Ni-C bonds. nsf.gov

Reduction of Nickel(II) Precursors (e.g., Ni(acac)₂, NiCl₂(dppe))

An alternative and often preferred strategy, due to the greater stability and ease of handling of the precursors, is the reduction of nickel(II) salts in the presence of the phosphine ligand. rsc.org This approach allows for the in situ generation of the active Ni(0) species.

Commonly used Ni(II) precursors include nickel(II) acetylacetonate, [Ni(acac)₂], and nickel(II) halides complexed with phosphines, such as [NiCl₂(dppe)] (where dppe = 1,2-bis(diphenylphosphino)ethane). The reduction of [Ni(acac)₂] can be achieved by adding a suitable reducing agent, like trimethylaluminum (B3029685) (AlMe₃), in the presence of the phosphine ligand. rsc.org In some cases, the phosphine itself can induce the reduction of Ni(II) to Ni(0), particularly with specific ligand architectures. agosr.comrsc.org It has also been suggested that water can play a crucial role in the reduction of [Ni(acac)₂] in the presence of phosphines, leading to the formation of phosphine oxide as a byproduct. researchgate.net

For halide precursors like [NiCl₂(dppp)] (where dppp (B1165662) = 1,3-bis(diphenylphosphino)propane), mechanistic studies have revealed that the Ni(II) center can be readily reduced in situ to Ni(0) by phosphorus-containing substrates themselves, such as diphenylphosphane, without the need for external reductants. nih.gov This reduction is key to initiating the catalytic cycle for reactions like cross-coupling. nih.gov Furthermore, modern electrochemical methods offer a green and highly reproducible alternative to chemical reductants for converting Ni(II) salts into Ni(0) complexes on a preparative scale. nih.gov

In Situ Generation of Active Methyl(diphenyl)phosphane-Nickel Species

In many catalytic applications, the isolation of the preformed nickel-phosphine complex is not necessary. Instead, the active catalytic species is generated in situ directly in the reaction mixture. rsc.org This approach is highly practical and allows for the formation of low-coordinate, highly reactive [Ni(PMePh₂)n] species that might be unstable and difficult to isolate. rsc.orgnih.gov

There are two primary methods for the in situ generation of these active species:

From Ni(0) Precursors : Adding the methyl(diphenyl)phosphane ligand to a source of nickel(0), such as [Ni(COD)₂], in the reaction vessel. rsc.org The ligand displaces the COD, forming the active catalyst.

From Ni(II) Precursors : Combining a nickel(II) salt, such as [Ni(acac)₂] or a nickel halide, with the phosphine ligand and a reducing agent. rsc.org In some systems, the reducing agent is omitted if the phosphine or another substrate in the reaction can perform the reduction. nih.gov For example, the catalyst used in C-P bond formation can be generated from [NiCl₂(dppp)] where the phosphorus substrate itself acts as the reductant for the Ni(II) center. nih.gov

The choice of method can influence the reaction's outcome, as inefficient reduction or the formation of species with different metal-to-ligand ratios can occur. rsc.org

Targeted Synthesis of Specific Oxidation State Methyl(diphenyl)phosphane-Nickel Complexes

The ability to synthesize and isolate nickel complexes in specific oxidation states is crucial for mechanistic studies and for developing well-defined pre-catalysts. Both Ni(0) and Ni(I) complexes featuring methyl(diphenyl)phosphane or analogous ligands have been prepared and characterized.

Nickel(0) Methyl(diphenyl)phosphane Complexes

The synthesis of discrete Ni(0) complexes with methyl(diphenyl)phosphane typically follows the ligand displacement strategy from a Ni(0) precursor. The archetypal complex in this family is tetrakis(methyl(diphenyl)phosphane)nickel(0), [Ni(PMePh₂)₄].

The synthesis is analogous to that of related complexes like [Ni(PPh₂Allyl)₄], which is formed by reacting [Ni(COD)₂] with four equivalents of allyldiphenylphosphine in toluene. nih.gov The resulting complex, [Ni(PMePh₂)₄], is known to be dynamic in solution, exhibiting extensive dissociation and fast exchange of the phosphine ligands. nih.gov This lability is fundamental to its catalytic activity, as ligand dissociation is often a prerequisite for the substrate to coordinate to the nickel center.

PrecursorLigandStoichiometry (Ni:Ligand)SolventConditionsProductYieldRef
[Ni(COD)₂]allyldiphenylphosphine1:4Toluene18 h, RT[Ni(PPh₂CH₂CH=CH₂)₄]74% nih.gov
[Ni(COD)₂]vinyldiphenylphosphine1:3.25Toluene18 h, RT[Ni(PPh₂CH=CH₂)(PPh₂-η²-CH=CH₂)]₂47% nih.gov
[Ni(COD)₂]PMe₂Arᴾʰ²1:2THF5 min, RT[Ni(PMe₂Arᴾʰ²)₂]Good rsc.org

Nickel(I) Methyl(diphenyl)phosphane Complexes

Nickel(I) complexes, once considered rare, are now recognized as key intermediates in many nickel-catalyzed cross-coupling reactions. The synthesis of monophosphine-ligated Ni(I) complexes has been systematically explored. A versatile precursor for these syntheses is the Ni(I)-bromide dimer, [[NiI(COD)Br]₂], which allows for the straightforward synthesis of various phosphine-ligated Ni(I) species through ligand displacement. ucla.edu

By reacting [[NiI(COD)Br]₂] with bulky monophosphine ligands, a range of Ni(I) halide complexes can be formed. ucla.edu For ligands with significant steric bulk, dimeric, halide-bridged structures of the type [(L)NiIBr]₂ are typically observed, where L is the phosphine ligand. ucla.edu The synthesis involves the simple displacement of the COD ligand, which provides a clean route to these otherwise challenging-to-access complexes. ucla.edu While direct synthesis with methyl(diphenyl)phosphane is not explicitly detailed, the established methodology with structurally similar phosphines provides a clear blueprint. An alternative route involves the controlled oxidation of a suitable Ni(0)-phosphine precursor.

The existence of monomeric, cationic Ni(I) phosphine complexes, such as [Ni(P(CH₃)₃)₄]B(C₆H₅)₄, has also been confirmed by X-ray crystallography, highlighting the structural diversity of Ni(I)-phosphine chemistry. acs.org

PrecursorLigandStoichiometry (Ni:Ligand)SolventProductRef
[[NiI(COD)Br]₂]P(t-Bu)₃1:1Benzene[(P(t-Bu)₃)NiIBr]₂ ucla.edu
[[NiI(COD)Br]₂]PCy₃1:1Benzene[(PCy₃)NiIBr]₂ ucla.edu
[[NiI(COD)Br]₂]JohnPhos1:1Benzene[(JohnPhos)NiIBr]₂ ucla.edu

Nickel(II) Methyl(diphenyl)phosphane Complexes

The coordination chemistry of nickel(II) with methyl(diphenyl)phosphane is rich, yielding complexes with various geometries, most commonly square planar and tetrahedral. The preferred geometry is influenced by a combination of factors, including the nature of the anionic ligands (X in NiX₂(PMePh₂)₂), the solvent used for the synthesis and crystallization, and the steric and electronic properties of the phosphine ligand itself.

The most common synthetic route to complexes of the type [NiX₂(PMePh₂)₂] (where X = Cl, Br, I, NCS) involves the direct reaction of a hydrated nickel(II) salt with two equivalents of methyl(diphenyl)phosphane in a suitable organic solvent. The choice of solvent is crucial as it can influence the resulting stereochemistry of the complex.

A general synthetic procedure involves dissolving the hydrated nickel(II) halide in a hot alcohol, such as ethanol (B145695) or n-butanol. To this solution, a solution of methyl(diphenyl)phosphane in the same solvent is added, typically resulting in the precipitation of the desired complex upon cooling. For the synthesis of the diisothiocyanato complex, an aqueous solution of a nickel(II) salt is often treated with potassium thiocyanate (B1210189), followed by the addition of the phosphine ligand in an organic solvent.

The interplay between the solvent and the anionic ligand in determining the final geometry of the complex is a key feature of this chemistry. For instance, for some related bis(phosphine)nickel(II) dihalide complexes, the square planar isomer can be preferentially isolated from ethanol, while the tetrahedral isomer is obtained from less polar solvents like glacial acetic acid. researchgate.net This phenomenon is attributed to the differing solubilities and stabilities of the geometric isomers in various media.

Detailed research findings have elucidated the specific conditions for the synthesis of various methyl(diphenyl)phosphane-nickel(II) complexes. For example, the synthesis of green, paramagnetic, tetrahedral dibromobis(methyldiphenylphosphine)nickel(II) has been reported. researchgate.net This complex can be prepared by reacting dibromobis(methyldiphenylphosphine)nickel(II) with the corresponding lithium salt of a fluoroaryl group to yield organometallic derivatives. researchgate.net

The following table summarizes the synthetic methodologies for a range of these complexes.

ComplexNickel(II) PrecursorPhosphine LigandSolventReaction ConditionsProduct Color/FormYield
[NiCl₂(PMePh₂)₂]NiCl₂·6H₂OMethyl(diphenyl)phosphaneEthanol or Glacial Acetic AcidReaction of the nickel salt with two equivalents of the phosphine in hot solvent, followed by crystallization. The solvent choice can influence the resulting isomer.Typically red (square planar) or blue/green (tetrahedral) crystals.High
[NiBr₂(PMePh₂)₂]NiBr₂·xH₂OMethyl(diphenyl)phosphaneEthanolA hot ethanolic solution of the nickel bromide is treated with an ethanolic solution of the phosphine. The product precipitates upon cooling.Green paramagnetic crystals (tetrahedral isomer). researchgate.netGood
[NiI₂(PMePh₂)₂]NiI₂·xH₂OMethyl(diphenyl)phosphaneEthanolSimilar to the dichloro and dibromo analogues, by reaction in a hot alcoholic solvent.Dark-colored crystals.Good
[Ni(NCS)₂(PMePh₂)₂]Ni(NCS)₂ (prepared in situ from a Ni(II) salt and KSCN)Methyl(diphenyl)phosphaneEthanol/WaterAn aqueous solution of the nickel salt and potassium thiocyanate is reacted with an ethanolic solution of the phosphine.Red crystals.High

The characterization of these complexes is typically carried out using a combination of spectroscopic techniques, including ³¹P{¹H} NMR, UV-Vis, and IR spectroscopy, as well as magnetic susceptibility measurements to distinguish between diamagnetic square planar and paramagnetic tetrahedral isomers. Single-crystal X-ray diffraction provides definitive structural information. researchgate.netresearchgate.net

Coordination Chemistry of Methyl Diphenyl Phosphane Nickel Complexes Relevant to Reactivity

Coordination Modes and Ligand Denticity of Methyl(diphenyl)phosphane

Methyl(diphenyl)phosphane typically acts as a monodentate ligand, coordinating to the nickel center through its lone pair of electrons on the phosphorus atom. strath.ac.uk This mode of coordination is common for tertiary phosphines. The denticity of a ligand refers to the number of donor atoms that bind to the central metal. In the case of PPh₂Me, its primary role is as a unidentate ligand, meaning it forms one bond with the nickel atom.

While PPh₂Me itself is a monodentate ligand, it can be part of larger ligand frameworks that exhibit higher denticity. However, in the context of simple coordination, its behavior is predominantly that of a single-donor ligand. The formation of complexes like [Ni(PR₃)n] (where n can be 2, 3, or 4) in solution highlights the dynamic equilibrium and the monodentate nature of such phosphine (B1218219) ligands. strath.ac.uk

Influence of Methyl(diphenyl)phosphane Steric Environment on Nickel Coordination

The steric bulk of a phosphine ligand is a crucial factor in determining the coordination number and geometry of a metal complex, and methyl(diphenyl)phosphane is no exception. A widely used metric to quantify this steric hindrance is the Tolman cone angle (θ). wikipedia.org The cone angle is defined as the solid angle formed at the metal center by the van der Waals radii of the outermost atoms of the ligand. wikipedia.org For PPh₂Me, the cone angle is smaller than that of the more commonly used triphenylphosphine (B44618) (PPh₃), indicating less steric crowding around the nickel center.

The steric environment created by PPh₂Me influences the number of phosphine ligands that can coordinate to the nickel atom. For instance, the dissociation of phosphine ligands from a nickel center to form coordinatively unsaturated species, which are often the catalytically active species, is influenced by the steric bulk of the phosphine. strath.ac.uk Less bulky phosphines may allow for a higher coordination number, while bulkier ligands tend to favor lower coordination numbers to alleviate steric strain.

The concept of "remote steric hindrance" suggests that steric bulk not directly at the metal's primary coordination sphere can also influence reactivity. nih.gov While PPh₂Me's steric profile is moderate, it is sufficient to impact the stability and reactivity of nickel complexes. For example, in the synthesis of certain nickel complexes, the steric demand of the incoming phosphine can dictate the final product. lookchem.com

Table 1: Comparison of Tolman Cone Angles for Selected Phosphine Ligands

Ligand Tolman Cone Angle (θ) in degrees
PMe₃ 118
PMe₂Ph 122
PMePh₂ 136
PEt₃ 132
PPh₃ 145
PCy₃ 170
P(t-Bu)₃ 182

This table presents a selection of phosphine ligands and their corresponding Tolman cone angles to provide a comparative view of the steric bulk of methyl(diphenyl)phosphane.

Electronic Effects of Methyl(diphenyl)phosphane on Nickel Center

A lower ν(CO) value indicates a more electron-donating phosphine, which increases the electron density on the nickel center. This increased electron density on the metal can then engage in π-backbonding with other ligands, such as carbon monoxide. wikipedia.org Methyl(diphenyl)phosphane is considered a moderately electron-donating ligand. The replacement of a phenyl group in PPh₃ with a methyl group in PPh₂Me leads to an increase in the electron-donating character of the phosphine. This is because the methyl group is more electron-releasing than the phenyl group.

The electronic nature of the phosphine ligand can affect the redox properties of the nickel center, influencing its propensity to undergo oxidative addition and reductive elimination, which are key steps in many catalytic cycles. strath.ac.uk The donor strength of phosphine ligands is a critical factor in their successful application in catalysis. weebly.com

Table 2: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

Ligand (L) ν(CO) in cm⁻¹ (in [LNi(CO)₃])
P(t-Bu)₃ 2056.1
PMe₃ 2064.1
PPh₃ 2068.9
PMePh₂ 2066.7
P(OEt)₃ 2076.3
PF₃ 2110.9

This table provides the TEP values for a range of phosphine ligands, illustrating the electronic effect of methyl(diphenyl)phosphane in comparison to other common phosphines.

Stability and Lability of Methyl(diphenyl)phosphane-Nickel Coordination

The stability of the bond between methyl(diphenyl)phosphane and nickel is a key determinant of the complex's behavior in solution and its suitability for catalytic applications. The lability, or the ease with which the ligand can dissociate from the metal center, is intricately linked to both steric and electronic factors.

In solution, nickel(0) phosphine complexes often exist in equilibrium between species with different numbers of coordinated phosphines. strath.ac.uk For example, a tetracoordinated complex like [Ni(PPh₂Me)₄] can dissociate to form [Ni(PPh₂Me)₃] and even [Ni(PPh₂Me)₂]. This dissociation is crucial for creating vacant coordination sites on the nickel, which are necessary for the binding of substrates in a catalytic cycle.

The strength of the nickel-phosphine bond is influenced by the σ-donating and π-accepting properties of the phosphine. While phosphines are primarily σ-donors, the extent of π-backbonding from the metal to the phosphorus atom can also contribute to the bond strength. The stability of the coordination is also affected by the steric repulsion between the phosphine ligands. strath.ac.uk Generally, bulkier ligands lead to more labile complexes due to increased steric strain. The moderate steric profile of PPh₂Me results in a balance of stability and lability that can be advantageous in catalysis.

Role of Ancillary Ligands and Solvent Effects on Coordination Geometry

The coordination geometry of a methyl(diphenyl)phosphane-nickel complex is not solely determined by the properties of the PPh₂Me ligand itself but is also heavily influenced by the nature of the other ligands present (ancillary ligands) and the solvent in which the complex is dissolved or crystallized.

Ancillary ligands can be other phosphines, halides, pseudohalides, or organic moieties that complete the coordination sphere of the nickel atom. researchgate.netnih.govrsc.org The combination of PPh₂Me with other ligands dictates the final geometry, which can range from square planar to tetrahedral for Ni(II) complexes. For example, in the complex [Ni{PPh(C₆H₄S)₂}(PPh₂Me)], the coordination environment is influenced by both the tridentate pincer ligand and the monodentate methyl(diphenyl)phosphane. researchgate.net The electronic and steric properties of these ancillary ligands can tune the reactivity of the nickel center.

Solvent effects are also crucial, particularly during the synthesis and crystallization of nickel complexes. The coordinating ability of the solvent can play a significant role. Coordinating solvents can compete with the ligands for a site on the nickel atom, potentially influencing the coordination number and geometry. Non-coordinating solvents are often used to minimize such interactions. The choice of solvent can also affect the solubility of the complex and the outcome of a reaction. For instance, single crystals suitable for X-ray diffraction, which provides definitive structural information, are often grown from specific solvent systems. ysu.edu

Mechanistic Investigations of Methyl Diphenyl Phosphane Nickel Catalysis

Elucidation of Catalytic Cycles (e.g., Ni(0)/Ni(II), Ni(I))

The catalytic activity of methyl(diphenyl)phosphane-nickel complexes predominantly revolves around the Ni(0)/Ni(II) catalytic cycle. This cycle is initiated by the oxidative addition of an organic electrophile to a Ni(0) species, which is often generated in situ from a Ni(II) precatalyst. rsc.org The resulting Ni(II) intermediate then undergoes subsequent elementary steps, such as transmetalation and reductive elimination, to form the desired product and regenerate the active Ni(0) catalyst.

While the Ni(0)/Ni(II) cycle is the most common pathway, the involvement of Ni(I) species has also been identified. In some instances, Ni(I) complexes can be formed as off-cycle species, which can be detrimental to catalysis. nih.gov However, under specific conditions, Ni(I) species can actively participate in the catalytic cycle. For example, the reaction of certain aryl halides with Ni(0) complexes can lead to the formation of Ni(I) halides. nih.gov The exact role and prevalence of Ni(I)-mediated pathways in methyl(diphenyl)phosphane-nickel catalysis are still areas of active investigation.

Recent studies have highlighted that the speciation of the nickel complex, influenced by factors such as the ligand-to-metal ratio, can lead to alternative reaction pathways. acs.org For instance, the formation of bis(phosphine)nickel(0) complexes can sometimes impede oxidative addition, acting as off-cycle resting states. acs.org Conversely, monoligated phosphine-Ni(0) species are often proposed as the highly reactive intermediates that drive catalytic turnover. rsc.org

Elementary Steps in Methyl(diphenyl)phosphane-Nickel Catalytic Cycles

Oxidative Addition Pathways

Oxidative addition is a critical bond-forming step that initiates the catalytic cycle, involving the addition of a substrate, typically an organic halide, to the nickel center. This process increases the oxidation state and coordination number of the nickel. With methyl(diphenyl)phosphane as a ligand, the electronic and steric environment it creates around the nickel atom significantly influences the rate and selectivity of oxidative addition.

Studies have shown that the nature of the phosphine (B1218219) ligand plays a crucial role. For instance, more electron-donating phosphines can enhance the rate of oxidative addition. nih.gov The reaction is generally first-order in both the nickel complex and the aryl halide. acs.orgrsc.org The mechanism can proceed through different pathways, including a concerted three-center addition or a radical mechanism involving single-electron transfer. nih.govrsc.org The choice of pathway is influenced by the electronic properties of the ligand and the aryl halide, as well as the identity of the halide. nih.gov

SubstrateLigandPathwayOutcome
Aryl Tosylates vs. Aryl ChloridesPMe3Preferential C-O oxidative additionHigh selectivity for C-O bond cleavage nih.gov
Aryl HalidesdppfFormation of Ni(I) or Ni(II) productsSelectivity dependent on the ortho substituent of the aryl halide acs.org
Alkyl HalidesPPh3Radical mechanism (halide abstraction)Formation of alkanes and alkenes rsc.org

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in many catalytic cycles. It involves the formation of a new bond between two ligands on the nickel center, with a concurrent reduction of the metal's oxidation state, typically from Ni(II) to Ni(0). The steric and electronic properties of the phosphine ligand are critical in facilitating this step.

Theoretical studies have investigated the reductive elimination of various organic groups from bis(phosphine)nickel(II) complexes. harvard.edu The facility of reductive elimination is influenced by the steric bulk of the ligands. For instance, sterically encumbered ligands can promote C(sp³)–C(sp³) bond formation by lowering the barrier to reductive elimination. nih.govacs.org The presence of π-accepting olefins can also induce rapid reductive elimination, likely through the formation of five-coordinate intermediates. acs.org

Transmetalation Mechanisms

Transmetalation is a key step in cross-coupling reactions where an organic group is transferred from one metal (e.g., boron in Suzuki-Miyaura coupling) to the nickel center. The nature of the phosphine ligand can influence the rate and efficiency of this process.

In the context of Suzuki-Miyaura couplings, mechanistic studies have shown that the transmetalation step can be rate-limiting. acs.org The resting state of the catalyst is often a Ni(II) species formed after oxidative addition, awaiting transmetalation. acs.org The development of ligands like ProPhos, which features a pendent hydroxyl group, has been shown to accelerate transmetalation, leading to more efficient catalysis. acs.org This highlights the potential for ligand design to directly address challenges in specific elementary steps.

Migratory Insertion Reactions

Migratory insertion is another fundamental elementary step where an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, inserts into a metal-ligand bond. This process is crucial for various carbon-carbon bond-forming reactions.

While less commonly the focus in standard cross-coupling with methyl(diphenyl)phosphane, migratory insertion is a key process in related nickel-catalyzed reactions. For instance, nickel monoalkyl complexes can undergo migratory insertion of molecules like ethylene. rsc.org The stereochemistry of migratory insertion is typically syn, meaning the metal and the migrating group add to the same face of the inserting molecule. libretexts.org

Halide Abstraction Processes

Halide abstraction is a process where a halide atom is removed from the substrate by the nickel complex. This can be a distinct mechanistic pathway from concerted oxidative addition and is often associated with radical processes.

Computational studies have shown that for certain substrates, halide abstraction can compete with or be the dominant pathway over oxidative addition. acs.orgrsc.org For example, with alkyl halides, a halide abstraction mechanism followed by β-hydride elimination has been proposed to explain the observed product distribution. rsc.org The competition between these pathways is influenced by the nature of the phosphine ligand and the organic halide.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are crucial for elucidating the mechanisms of nickel-catalyzed reactions, offering insights into the factors that control reaction rates and selectivity. The structure of the phosphine ligand, such as methyl(diphenyl)phosphane, plays a significant role in determining the kinetics of the catalytic cycle.

Detailed research findings indicate that the rate-limiting step in a catalytic cycle can vary depending on the specific reaction, substrates, and conditions. For instance, in certain cross-coupling reactions, the initial coordination and activation of a substrate can be the slowest step. In a nickel-catalyzed C-S cross-coupling, the concerted metalation-deprotonation of the thiol was identified as the likely rate-determining step. rsc.org However, for other systems, particularly with sterically hindered substrates, identifying a single rate-determining state can be challenging due to complex factors like salt precipitation and solubility. rsc.org

The electronic and steric properties of the phosphine ligand directly influence the rates of key elementary steps, such as oxidative addition and reductive elimination. In the nickel-catalyzed monoarylation of dichloropyridines, the selectivity is highly sensitive to the phosphine ligand structure and the solvent. nih.gov More electron-rich, sigma-donating trialkylphosphines are known to accelerate the rate of oxidative addition compared to their aryl-substituted counterparts. nih.gov Conversely, increasing the steric bulk (cone angle) of the phosphine ligand is expected to slow down associative substitution steps relative to intramolecular oxidative addition. nih.gov The choice of solvent is also critical; competitive solvents like acetonitrile (B52724) can displace product molecules from the nickel center, influencing selectivity. nih.gov

Reaction conditions, particularly temperature, also have a pronounced effect on reaction kinetics. In the isomerization of 2-methyl-3-butenenitrile, it was observed that the effect of temperature on the rate of double bond isomerization differs from its effect on the isomerization of the internal alkene, suggesting that temperature can be tuned to control different steps of the reaction pathway. uu.nl

FactorObservationImplication on Rate-Limiting Step
Ligand Electronics More electron-donating phosphines increase the rate of oxidative addition. nih.govOxidative addition is less likely to be the sole rate-determining step with electron-rich ligands.
Ligand Sterics Increased phosphine cone angle slows associative substitution relative to oxidative addition. nih.govLigand dissociation or substrate association may become rate-limiting with bulky ligands.
Substrate In C-S coupling, thiol coordination and deprotonation was the slowest step. rsc.orgThe nature of the substrate determines which elementary step is kinetically most significant.
Solvent Coordinating solvents can displace bound products from the Ni(0) intermediate. nih.govThe rate of catalyst regeneration can be influenced by the solvent, affecting overall turnover frequency.
Temperature Temperature changes affect different isomerization steps to varying degrees. uu.nlThe rate-limiting step can potentially shift with changes in reaction temperature.

This table summarizes key factors from kinetic studies that influence the rate-determining steps in nickel-phosphine catalysis.

Identification and Characterization of Reactive Intermediates

The high reactivity and sensitivity of many nickel complexes make the identification and characterization of intermediates a significant challenge. nih.gov Despite these difficulties, a combination of advanced spectroscopic techniques, trapping experiments, and computational studies has enabled the characterization of key species in methyl(diphenyl)phosphane-nickel catalytic cycles.

In situ monitoring, particularly using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful tool for observing reactive intermediates directly within the reaction mixture. nih.gov For diamagnetic nickel bidentate phosphine complexes, the through-bond J-coupling constant between phosphorus atoms (Jₚₚ) has been shown to be an effective indicator of the nickel center's oxidation state. nih.gov This allows for the differentiation between Ni(0) and Ni(II) species, which is fundamental to understanding the progression of a catalytic cycle involving steps like oxidative addition and reductive elimination. nih.gov In one study, in situ NMR monitoring revealed that a Ni(II) precatalyst was rapidly converted to a Ni(0) dicarbonyl complex, which acted as the catalyst resting state. acs.org

In some cases, reactive intermediates can be isolated and fully characterized, providing unambiguous structural information. An oxidative addition product, a [(diphosphine)Ni(biphenyl)]⁺ cation, was successfully isolated and characterized by NMR, HR-MS, and X-ray crystallography, confirming its role as a direct intermediate in the catalytic cycle. rsc.org Similarly, trapping experiments have provided evidence for transient species. The use of radical scavengers has confirmed the generation of benzyl (B1604629) and aminyl radical intermediates in certain photoredox/nickel dual-catalyzed reactions. acs.org

Furthermore, studies on the reactivity of nickel pincer complexes have led to the isolation and characterization of previously elusive intermediates. The reaction of a nickel complex with a diazoalkane allowed for the trapping of a nickel-carbene intermediate, resulting in the formation of a stable nickelacyclobutane. acs.orguu.nl In other systems, evidence points to the formation of phosphorus ylide intermediates, which arise from the reaction of a transient nickel carbene with a phosphine arm of the ligand. acs.orguu.nl

Intermediate TypeMethod of CharacterizationKey Findings
Ni(0) Resting State In situ NMR Spectroscopy acs.orgA Ni(0) dicarbonyl complex was identified as the catalyst resting state, suggesting it is the active catalyst. acs.org
Oxidative Addition Product Isolation, X-ray Crystallography, NMR, HR-MS rsc.orgThe structure of a [(DPEphos)Ni(biphenyl)]⁺ cation was confirmed, validating its position in the catalytic cycle. rsc.org
Organometallic Ni(II) Species ³¹P{¹H} NMR Spectroscopy nsf.govA (sepp)Ni(o-C₆H₄CO₂Me)Br complex was identified as the key species present during a catalyst-transfer polymerization reaction. nsf.gov
Radical Species Radical Trapping Experiments (e.g., with BHT) acs.orgFormation of adducts confirmed the presence of benzyl and aminyl radical intermediates in the reaction pathway. acs.org
Nickel-Carbene/Nickelacyclobutane Trapping with tethered olefin, Isolation acs.orguu.nlAn intramolecular reaction trapped a nickel-carbene as a stable, characterizable nickelacyclobutane. acs.orguu.nl
Phosphorus Ylide Reactivity studies, DFT calculations acs.orguu.nlEvidence suggests the formation of phosphorus ylides via carbene transfer from nickel to a phosphine ligand. acs.orguu.nl

This table outlines various reactive intermediates identified in nickel-phosphine catalysis and the techniques used for their characterization.

Applications of Methyl Diphenyl Phosphane Nickel Complexes in Catalysis

Carbon-Carbon (C-C) Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of modern organic chemistry. Nickel catalysts, particularly those supported by phosphine (B1218219) ligands like methyl(diphenyl)phosphane, have proven to be powerful tools for forging these critical linkages. Their utility spans a range of reaction types, offering alternatives, and sometimes advantages, to more traditional palladium-based systems.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a transition metal catalyst. Methyl(diphenyl)phosphane-nickel complexes have demonstrated significant activity in several prominent cross-coupling methodologies.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate. wikipedia.org While palladium is a common catalyst, nickel complexes, including those with phosphine ligands, are also effective. wikipedia.org Nickel-catalyzed Negishi reactions are particularly valuable for forming alkyl-alkyl bonds. rsc.org The general mechanism for these reactions often involves a Ni(0)/Ni(II) catalytic cycle. nih.gov The use of strongly donating phosphine ligands can promote the coupling of a wide array of aryl chlorides and organozinc reagents under mild conditions. nih.gov

Detailed mechanistic studies and DFT calculations have provided insights into the catalytic cycle, confirming the operative Ni(0)/Ni(II) pathway in certain systems. nih.gov The choice of ligand can be crucial; for instance, hemilabile phosphine-ether or phosphine-alkene ligands have been shown to be effective promoters of C-C reductive elimination, a key step in the catalytic cycle. acs.org

Table 1: Examples of Nickel-Catalyzed Negishi Cross-Coupling

Entry Aryl Halide Organozinc Reagent Product Yield (%) Reference
1 Aryl Chloride Aryl Zinc Chloride Biaryl High nih.gov
2 C₆F₅I Zn(C₆F₅)₂ C₁₂F₁₀ - acs.org

This table is illustrative and specific yields can vary based on detailed reaction conditions.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organic halide or triflate. Nickel catalysis offers a cost-effective alternative to palladium for this transformation. nih.govacs.org Complexes of nickel with phosphine ligands have been successfully employed in the Suzuki-Miyaura coupling of various substrates. nih.govresearchgate.net

Recent research has focused on understanding the transmetalation step, which is often rate-limiting. nih.gov Studies using methyl(diphenyl)phosphane (PPh₂Me) as a ligand have helped to elucidate the "Ni-oxo" transmetalation pathway. nih.gov The development of specialized ligands, such as ProPhos, which features a pendant hydroxyl group, has been inspired by these mechanistic insights and has led to catalysts with fast kinetics and broad substrate scope, even at low catalyst loadings. nih.govacs.org Nickel catalysts have also been shown to be effective for the coupling of aryl bromides and chlorides with arylboronic acids under greener reaction conditions, using bases like K₃PO₄ and solvents such as tert-amyl alcohol. researchgate.net

Table 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Heterocycles

Substrate Product Yield (%) Catalyst Loading (mol %)
Pyridine derivative High 0.5 - 1
Quinoline derivative High 0.5 - 1
Pyrazole derivative High 0.5 - 1
Pyrimidine derivative High 0.5 - 1
2-Aminopyridine derivative High 0.5 - 1

Data derived from studies using the ProPhos ligand. In cases of lower yields, increasing the catalyst loading to 3 mol % was sufficient to improve the performance. nih.govacs.org

The Heck reaction, or Mizoroki-Heck reaction, is a carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene, catalyzed by a transition metal. wikipedia.org While palladium is the most common catalyst, nickel-based systems have also been developed for Heck-type reactions. nih.gov The reaction typically proceeds through a Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle. wikipedia.org

The catalytic cycle involves the oxidative addition of the halide to the metal center, followed by alkene coordination and insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst. youtube.comyoutube.com Domino Heck-type reactions using methyl esters as coupling electrophiles have been demonstrated with nickel catalysis, proceeding through the cleavage of the C(acyl)-O bond. nih.gov

Table 3: General Parameters of the Heck Reaction

Component Description
Catalyst Typically a palladium(0) or nickel(0) complex.
Unsaturated Halide Aryl, vinyl, or benzyl (B1604629) halides (I, Br, Cl) or triflates.
Alkene Electron-deficient alkenes often work well.
Base A base is required to neutralize the hydrogen halide produced.
Ligand Phosphine ligands are commonly used to stabilize the metal center.

This table provides a general overview of the components involved in a typical Heck reaction.

The Kumada cross-coupling reaction involves the reaction of a Grignard reagent with an organic halide. Nickel-phosphine complexes are highly effective catalysts for this transformation, enabling the coupling of aryl and alkenyl halides with a variety of Grignard reagents. researchgate.net This method is valued for its simple procedures, mild reaction conditions, and high yields. researchgate.net

Nickel-catalyzed Kumada couplings have been successfully applied to the synthesis of sterically hindered, unsymmetrical biaryls by reacting ortho-substituted aryl Grignard reagents with aryl halides. researchgate.net Furthermore, the use of chiral phosphine-nickel catalysts has enabled the asymmetric synthesis of biaryl atropisomers. researchgate.net

Table 4: Scope of Nickel-Catalyzed Kumada Cross-Coupling

Grignard Reagent Type Halide Type Result
Primary Alkyl Aryl, Alkenyl High Yields
Secondary Alkyl Aryl, Alkenyl High Yields
Aryl Aryl, Alkenyl High Yields
Alkenyl Aryl, Alkenyl High Yields

This table illustrates the broad applicability of nickel-phosphine catalyzed Kumada coupling. researchgate.net

Homocoupling Reactions

Homocoupling reactions involve the coupling of two identical organic molecules. Nickel-catalyzed homocoupling of aryl halides is a significant side reaction in many cross-coupling processes but can also be a useful synthetic transformation for the synthesis of symmetrical biaryls. rsc.org Mechanistic studies on the electrochemical homocoupling of aryl halides have provided insights into the formation of a Ni(III) intermediate. rsc.org

Recently, nickel-catalyzed methods for the atroposelective reductive homocoupling of aryl halides have been developed to prepare C₂-symmetric axially chiral biaryl compounds. nih.gov This approach has been successful in synthesizing highly enantioenriched tetra-ortho-substituted bisphosphobiarenes. nih.gov

Table 5: Mechanistic Insights into Nickel-Catalyzed Electrochemical Homocoupling

Step Description
1. Catalyst Activation Cathodic generation of a Ni(I) species.
2. Oxidative Addition Reaction of Ni(I) with an aryl halide to form a Ni(II)(Ar)X intermediate.
3. Reduction Chemical reduction of the Ni(II) intermediate.
4. Ligand Exchange Formation of a high-valent Ni(III)(Ar)₂X intermediate.
5. Reductive Elimination Formation of the biaryl product.

This table outlines the proposed mechanistic pathway for the electrochemical homocoupling of aryl halides. rsc.org

Cycloaddition Reactions

Nickel-catalyzed cycloaddition reactions are a powerful tool for the construction of carbo- and heterocyclic compounds from unsaturated precursors. nih.govprinceton.edu The reactivity and selectivity of these transformations are highly dependent on the nature of the ligands attached to the nickel center. princeton.edu While a variety of phosphine ligands have been employed to modulate the catalytic activity, the introduction of N-heterocyclic carbene (NHC) ligands has also provided new opportunities in this field. nih.gov

The mechanism of these cycloadditions often involves the stepwise formation of new bonds, with the metal catalyst playing a crucial role in modifying the reactivity of the substrates. princeton.edu For instance, in the [2+2+2] cycloaddition of alkynes and heterocumulenes like isocyanates, nickel/phosphine systems were found to be effective, although often requiring high reaction temperatures. nih.gov The development of new catalytic systems, including those with different phosphine ligands, has been aimed at improving efficiency under milder conditions. nih.gov While phosphines, in general, are crucial ligands in these transformations, specific data on the application of methyl(diphenyl)phosphane in nickel-catalyzed cycloadditions is not extensively detailed in the surveyed literature. However, the general principles suggest that its steric and electronic properties would influence the catalytic cycle, which typically involves oxidative coupling and reductive elimination steps. uu.nl

Carbon-Heteroatom (C-X) Bond Formation Reactions

Nickel complexes with the methyl(diphenyl)phosphane ligand have proven to be particularly effective in forging bonds between carbon and various heteroatoms. These reactions are fundamental in synthetic organic chemistry for constructing core structures found in pharmaceuticals, agrochemicals, and materials science.

Carbon-Phosphorus (C-P) Bond Formation

The formation of C–P bonds is essential for synthesizing organophosphorus compounds, which are widely used as ligands, organocatalysts, and biologically active molecules. Nickel catalysis, particularly with the methyl(diphenyl)phosphane (MePPh₂) ligand, has enabled novel and efficient methods for creating these bonds.

One notable application is the quaternization of tertiary phosphines. A two-step method has been developed for synthesizing aryldiphenylphosphine oxides, starting with the nickel-catalyzed quaternization of methyldiphenylphosphine (B73815) with various aryl bromides. acs.org This reaction proceeds efficiently to form quaternary phosphonium (B103445) salts, which are then converted to the desired phosphine oxides via the Wittig reaction. acs.org This method is advantageous as it tolerates a variety of functional groups on the aryl bromide. acs.org

Table 1: Nickel-Catalyzed Quaternization of Methyldiphenylphosphine with Aryl Bromides acs.org
Aryl BromideCatalystSolventTime (h)Yield (%)
4-BromobenzonitrileNiBr₂ (6 mol %)Phenol0.585
Methyl 4-bromobenzoateNiBr₂ (6 mol %)Phenol288
4-BromoacetophenoneNiBr₂ (6 mol %)Phenol290
1-Bromo-4-fluorobenzeneNiBr₂ (6 mol %)Phenol380
1-Bromo-4-(trifluoromethyl)benzeneNiBr₂ (6 mol %)Phenol2051

Furthermore, nickel-catalyzed dearylation reactions provide a strategy for the direct modification and diversification of phosphine ligands. nih.govethz.ch This process involves the selective cleavage of a P–C(aryl) bond in an alkylated phosphonium salt, allowing for the substitution of aryl groups with alkyl groups. nih.govethz.ch This method represents a formal substitution at the phosphorus center and provides rapid access to a variety of alkylphosphine ligands. nih.govethz.ch

Carbon-Oxygen (C-O) Bond Activation and Functionalization

The cleavage and functionalization of robust C–O bonds, particularly in aryl ethers, represent a significant challenge in catalysis. Nickel complexes have emerged as powerful tools for this purpose, enabling cross-coupling reactions that were previously difficult to achieve. While many systems rely on specialized bidentate or pincer-type ligands, research has shown that simpler phosphine ligands can also be effective. mdpi.comrsc.org

For example, nickel pincer complexes incorporating a diphenylphosphino group have demonstrated excellent performance in the cross-coupling of allylic aryl ethers with arylmagnesium reagents. mdpi.com These reactions proceed via a π-allyl nickel intermediate to yield allylbenzene (B44316) derivatives. mdpi.com In a different approach, a nickel/photoredox dual catalysis system has been developed for the C–O bond activation of free benzyl alcohols and their subsequent cross-coupling with heteroaromatic bromides. rsc.org This protocol highlights the potential of generating alkyl radicals from alcohols for Csp²–Csp³ bond formation. rsc.org While these examples showcase the potential of nickel-phosphine systems, specific studies detailing the use of methyl(diphenyl)phosphane for these particular C-O bond activations are limited in the reviewed literature. However, the general efficacy of phosphine ligands in tuning the reactivity of nickel catalysts suggests its potential applicability. nih.gov

Carbon-Nitrogen (C-N) Bond Formation

Nickel-catalyzed C–N bond formation, or amination, has become an increasingly important alternative to more expensive palladium-based systems for synthesizing N-aryl amines and related compounds. rsc.org These reactions are crucial for the production of numerous biologically active molecules and functional materials. The effectiveness of these catalytic systems is often dictated by the choice of ligand.

Studies have shown that ligands like the 'DalPhos' family are effective in the nickel-catalyzed C-N cross-coupling of various nitrogen nucleophiles, including sulfinamides and primary sulfonamides, with (hetero)aryl chlorides. rsc.org In a different vein, nickel catalysis has enabled the asymmetric reductive amination of ketones with poorly nucleophilic sulfonamides, using formic acid as a hydrogen source. nih.gov Another innovative approach involves the reductive cross-coupling of activated primary amines with aryl halides, which proceeds through C–N bond activation and avoids the need for stoichiometric organometallic reagents. rsc.org Although these advancements highlight the versatility of nickel catalysis in C-N bond formation, specific examples employing methyl(diphenyl)phosphane as the primary ligand are not prominently featured in the surveyed reports.

Carbon-Sulfur (C-S) Bond Formation

The construction of C–S bonds to form thioethers is a vital transformation in organic synthesis, with applications in pharmaceuticals and materials science. researchgate.net Nickel catalysis offers a cost-effective and efficient alternative to other transition metals for these cross-coupling reactions. rsc.orgrsc.org

An effective method for the thioetherification of aryl chlorides and thiophenols utilizes an air-stable nickel(0) catalyst with a phosphite/phosphine ligand system. nih.gov This procedure is applicable to a wide range of electronically diverse aryl and heteroaryl chlorides. nih.gov Additionally, photoredox/nickel dual catalysis has been employed for thioetherification, showcasing a distinct mechanistic pathway. nih.gov In these dual catalytic systems, light, a ruthenium photocatalyst, and a nickel catalyst are all essential components for the reaction to proceed, and the presence of a ligand on the nickel center is crucial to prevent side reactions like disulfide formation. nih.gov While flexible bidentate phosphines have been shown to be effective for coupling sterically hindered substrates, rsc.orgrsc.org the specific role and efficacy of monodentate ligands like methyl(diphenyl)phosphane in these C-S coupling reactions warrant further investigation.

Hydrogenation and Hydrofunctionalization Reactions

Homogeneous hydrogenation catalyzed by nickel complexes is an emerging field, providing an economical alternative to precious metal catalysts for the reduction of unsaturated bonds. researchgate.net The performance of these catalysts is highly influenced by the ligand sphere around the nickel center.

Didentate phosphine ligands have been used to create active nickel catalysts for the hydrogenation of alkenes, with turnover numbers reaching up to 3000 in one hour. researchgate.net In some systems, the catalytic activity is found to be higher in polar solvents like methanol. researchgate.net More advanced systems utilize pincer-type ligands or feature metal-ligand cooperativity to activate molecular hydrogen. rsc.org For example, a cationic nickel hydride complex with a polydentate bis(phosphine)-amine ligand catalyzes the hydrogenation of olefins under relatively mild conditions. rsc.org

Theoretical and Computational Studies on Methyl Diphenyl Phosphane Nickel Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as the primary computational method for studying the geometry, electronic properties, and reactivity of methyl(diphenyl)phosphane-nickel complexes. DFT calculations allow for the optimization of molecular structures, providing accurate predictions of bond lengths and angles that can be compared with experimental data, such as those from X-ray crystallography. For instance, the structure of complexes like trans-bis[methyl-diphenylphosphine]bis(σ-pentafluorophenyl)nickel(II) has been determined experimentally, showing a square-planar coordination geometry with specific Ni-P and Ni-C bond lengths that serve as benchmarks for computational models. rsc.org

A variety of functionals and basis sets are employed in the literature to model nickel-phosphine systems. Common choices include hybrid functionals like B3LYP and M06, often paired with basis sets such as the Pople-style 6-31G(d,p) or the more extensive def2-TZVP. nih.govjbnu.ac.krnih.gov For heavy atoms like nickel, effective core potentials (ECPs) such as LanL2DZ or the Stuttgart/Dresden (SDD) potential are frequently used to account for relativistic effects and reduce computational cost. nih.govnih.gov These computational setups are used to calculate thermodynamic properties, such as reaction energies and the relative stabilities of different isomers or spin states.

Computational studies on related Ni-phosphine systems have demonstrated the power of DFT to explore complex potential energy surfaces. For example, DFT has been used to investigate the structures of various nickel-phosphine complexes with ligands like ketene, allene, and diazomethane, revealing intricate details of their electronic structures and bonding interactions. nih.gov Such studies provide a methodological foundation for investigating the specific interactions within methyl(diphenyl)phosphane-nickel systems.

Elucidation of Reaction Mechanisms and Energy Profiles

A typical nickel-catalyzed cross-coupling reaction involving a phosphine (B1218219) ligand proceeds through several key elementary steps:

Oxidative Addition: The active Ni(0) catalyst reacts with an electrophile (e.g., an aryl halide), breaking a bond and forming a Ni(II) intermediate.

Transmetalation: A second coupling partner (e.g., an organoboron reagent) transfers its organic group to the Ni(II) center, displacing another ligand.

Reductive Elimination: The two coupled organic fragments form a new bond and are eliminated from the nickel center, regenerating the active Ni(0) catalyst. rsc.org

DFT calculations can model each of these steps, locating the transition state (the highest energy point along the reaction coordinate) and calculating its associated energy barrier (activation energy). researchgate.netresearchgate.net For example, studies on nickel-catalyzed arylation reactions have shown that reductive elimination is often the rate- and chemoselectivity-determining step. rsc.org Furthermore, while the Ni(0)/Ni(II) cycle is common, computational studies have also explored alternative Ni(I)/Ni(III) pathways, which may be operative in certain reactions, such as trifluoromethylthiolation. rsc.orgrsc.org

Table 1: Representative Calculated Energy Barriers for Elementary Steps in Nickel-Catalyzed Cross-Coupling (Note: This table presents generalized data from various phosphine-nickel systems to illustrate typical energy ranges. The exact values for a methyl(diphenyl)phosphane system would depend on the specific reaction.)

Elementary Step Reactants Transition State Products Typical ΔG‡ (kcal/mol)
Oxidative Addition L₂Ni(0) + Ar-X [L₂Ni(Ar)(X)]‡ L₂Ni(II)(Ar)(X) 10 - 20
Transmetalation L₂Ni(II)(Ar)(X) + R-M [L₂Ni(Ar)(R)]‡ L₂Ni(II)(Ar)(R) + M-X 5 - 15

Prediction of Catalytic Performance and Selectivity

DFT calculations have proven particularly powerful in predicting and explaining selectivity. In cases where a substrate has multiple reactive sites (chemoselectivity), DFT can calculate the activation barriers for reaction at each site. A notable example comes from studies on Ni/phosphine systems for the Suzuki-Miyaura coupling of substrates containing both aryl chloride and aryl tosylate groups. nih.gov DFT calculations accurately predicted that small phosphine ligands would favor oxidative addition at the C–O bond of the tosylate over the C–Cl bond, a selectivity that was subsequently confirmed experimentally. nih.gov This predictive capability is crucial for the rational design of catalysts for complex molecule synthesis.

Computational models are also used to guide the development of new ligands to enhance catalytic performance. princeton.edu By systematically modifying the structure of a ligand like methyl(diphenyl)phosphane in silico and calculating the effect on the reaction's energy profile, researchers can identify promising candidates for synthesis and experimental testing, accelerating the discovery of more efficient catalysts. bris.ac.uk

Analysis of Electronic Structure and Oxidation States

Understanding the electronic structure of methyl(diphenyl)phosphane-nickel complexes is key to rationalizing their reactivity. Computational methods provide detailed information about charge distribution, orbital interactions, and the nature of the metal-ligand bond. Techniques such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the computed wave function. nih.gov

These analyses quantify the σ-donation from the phosphorus lone pair to the nickel center and the π-back-donation from nickel d-orbitals into the σ* orbitals of the P-C bonds of the phosphine. The balance of these electronic effects influences the stability and reactivity of the complex. Hirshfeld charge analysis can reveal how electron density is distributed across the molecule and how it changes during a reaction. nih.gov

The oxidation state of nickel is a critical parameter, with Ni(0), Ni(I), Ni(II), and Ni(III) all being potentially relevant in catalytic cycles. rsc.orgnih.gov While Ni(0) and Ni(II) are the most common states in cross-coupling, paramagnetic Ni(I) and Ni(III) intermediates are often invoked. nih.govnih.gov DFT calculations can help characterize these species. For example, computed parameters like spin density distribution can support the assignment of an oxidation state. For related bidentate phosphine complexes, computational studies have shown that the calculated phosphorus-phosphorus J-coupling constants (Jpp) can be a reliable indicator of the nickel oxidation state. acs.org

Table 2: Calculated Electronic Properties for a Model Ni(0)-Phosphine Complex (Note: Data is illustrative, based on general findings from studies like nih.gov.)

Property Value/Description
Hirshfeld Charge on Ni -0.1 to -0.2
Hirshfeld Charge on P +0.2 to +0.3
Ni→P π-Back-donation Energy ~10-20 kcal/mol
P→Ni σ-Donation Energy ~40-60 kcal/mol

Computational Probing of Ligand Effects on Reactivity

Computational studies are ideal for systematically probing how the properties of the methyl(diphenyl)phosphane ligand affect the reactivity of the nickel center. Ligand effects are broadly categorized as electronic and steric.

Electronic Effects: The methyl group in methyl(diphenyl)phosphane is more electron-donating than a phenyl group, making it a slightly stronger σ-donor and weaker π-acceptor compared to triphenylphosphine (B44618) (PPh₃). Computational studies on various phosphines have shown that the electronic properties of the ligand strongly influence certain steps of the catalytic cycle. For instance, the oxidative addition step is often accelerated by more electron-rich phosphines that make the Ni(0) center more nucleophilic. researchgate.netbris.ac.uk

Steric Effects: The size of the ligand is also critical. Steric bulk is often quantified by the Tolman cone angle (θ) or the percent buried volume (%Vbur). The steric profile of a ligand can influence coordination numbers, favoring the formation of highly reactive, less-coordinated species. chemrxiv.org For example, bulky ligands can promote the final reductive elimination step by destabilizing the crowded Ni(II) intermediate. researchgate.net Research has also identified the concept of "remote steric hindrance," where bulky groups far from the metal center can still significantly impact catalytic success, a feature relevant to the design of alkyldiarylphosphine ligands. princeton.edu

Computational regression models have been developed that correlate these steric and electronic parameters with calculated energy barriers for key reaction steps. researchgate.netbris.ac.uk These models show that oxidative addition is often dominated by electronic effects, while transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors. researchgate.netbris.ac.uk This detailed understanding allows for the fine-tuning of ligands like methyl(diphenyl)phosphane to optimize performance in specific nickel-catalyzed transformations.

Ligand Design and Optimization Strategies for Methyl Diphenyl Phosphane Nickel Catalysts

Modulation of Steric and Electronic Parameters of Phosphine (B1218219) Ligands

The reactivity of a methyl(diphenyl)phosphane-nickel complex is intricately linked to the steric and electronic properties of the phosphine ligand. ethz.ch These two parameters are not entirely independent and are crucial in dictating the catalyst's behavior, including its coordination number, the stability of intermediates, and the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. illinois.eduresearchgate.net

Steric Parameters: The steric bulk of a phosphine ligand is a critical determinant of the accessibility of the nickel center. psu.edu Two primary metrics are used to quantify this property:

Tolman Cone Angle (θ): This is the apex angle of a cone, centered on the nickel atom, that encompasses the van der Waals radii of the ligand's substituents. cardiff.ac.uk A larger cone angle signifies greater steric hindrance, which can promote the dissociation of ligands to generate highly reactive, coordinatively unsaturated species. cardiff.ac.ukucla.edu For instance, phosphines with cone angles in a specific range (approximately 136° to 157°) have been shown to favor high selectivity for monoarylation in certain nickel-catalyzed cross-coupling reactions. nih.gov

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the coordination sphere around the metal that is occupied by the ligand. It is often considered a more precise descriptor than the cone angle, especially for complex or asymmetric ligands. ucla.edunih.gov

Studies suggest that effective phosphine ligands for nickel catalysis often feature remote steric hindrance, a concept that can guide future ligand design. ucla.edunih.govresearchgate.net The smaller atomic radius of nickel compared to palladium means that sterically hindered phosphines designed for palladium catalysis can crowd a nickel center, inhibiting substrate binding. ucla.edu

Electronic Parameters: The electronic nature of the phosphine ligand influences the electron density at the nickel center, which in turn affects its nucleophilicity and its ability to participate in redox processes. The σ-donating and π-accepting capabilities of the phosphine are key. The electronic effect of a phosphine ligand is often quantified by measuring the C-O stretching frequency (ν(CO)) of a corresponding nickel-carbonyl complex, such as Ni(CO)₃L. Stronger σ-donating ligands increase the electron density on the nickel, which engages in greater back-bonding to the CO ligands, weakening the C-O bond and lowering its stretching frequency. cardiff.ac.ukd-nb.info

By systematically replacing the phenyl or methyl groups on methyl(diphenyl)phosphane with other alkyl or aryl groups containing electron-donating or electron-withdrawing substituents, the electronic profile of the ligand can be finely tuned to optimize catalytic performance for a specific reaction. rsc.orgethz.ch

Phosphine Ligand (L)Tolman Cone Angle (θ) in °Electronic Parameter (ν(CO) in cm⁻¹ for Ni(CO)₃L)
PMe₃ (Trimethylphosphine)1182064.1
PPhMe₂ (Dimethylphenylphosphine)122-
PPh₂Me (Methyl(diphenyl)phosphane) 136 -
PEt₃ (Triethylphosphine)1322061.7
PPh₃ (Triphenylphosphine)1452068.9
PCy₃ (Tricyclohexylphosphine)170-
P(OPh)₃ (Triphenyl phosphite)1282085.3
PF₃ (Phosphorus trifluoride)1042110.8

Development of Chiral Methyl(diphenyl)phosphane-Derived Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the production of pharmaceuticals and fine chemicals. nih.gov Chiral phosphine ligands are central to many highly successful asymmetric transformations. tcichemicals.comresearchgate.net While methyl(diphenyl)phosphane is achiral, it serves as a valuable precursor for the synthesis of chiral ligands for nickel-catalyzed asymmetric reactions. pharm.or.jp

Chirality can be introduced into a methyl(diphenyl)phosphane framework through several strategies:

P-Chirogenic Ligands: These ligands possess a stereogenic center at the phosphorus atom itself. nih.govsemanticscholar.org The synthesis of such ligands was historically challenging but has been made more accessible through methods using phosphine-borane intermediates. nih.govtcichemicals.comresearchgate.net These conformationally rigid and electron-rich ligands can exhibit excellent enantioselectivity in various reactions. nih.govsemanticscholar.org

Backbone Chirality: In this approach, chirality is introduced in the carbon framework of one of the substituents on the phosphorus atom. nih.gov For example, the methyl group could be replaced by a chiral alkyl group, or the phenyl rings could be substituted with chiral entities. Many widely used chiral ligands, such as DIOP and BINAP, rely on this design principle. tcichemicals.comnih.gov

Planar or Axial Chirality: This involves incorporating structural motifs like ferrocenes or biphenyls that possess non-central chirality. pharm.or.jpnih.govresearchgate.net For example, a ferrocenyl group could be attached to the phosphorus atom, creating a ligand with planar chirality.

These chiral ligands, when coordinated to a nickel center, create a chiral environment that can differentiate between the two prochiral faces of a substrate or two enantiotopic groups, leading to the preferential formation of one enantiomeric product. tcichemicals.com Nickel complexes bearing chiral phosphine ligands have been successfully applied in a range of asymmetric transformations, including hydrophosphination of alkenes to generate other valuable chiral phosphines. nih.gov

Integration of Methyl(diphenyl)phosphane into Multidentate Ligand Scaffolds

Incorporating the methyl(diphenyl)phosphane moiety into a larger molecule that can bind to the nickel center at two or more points results in a multidentate ligand. researchgate.netalfachemic.com These ligands, such as bidentate (two donor atoms) or tridentate (three donor atoms) phosphines, offer significant advantages over their monodentate counterparts. cardiff.ac.ukcore.ac.uk

The primary advantage is the chelate effect , where the formation of a ring structure upon coordination to the metal center leads to enhanced thermodynamic stability of the resulting complex. This increased stability can prevent ligand dissociation, which might otherwise lead to catalyst deactivation.

Key design elements for multidentate ligands include:

The Backbone: The linker connecting the phosphine units is crucial. Common backbones include simple alkane chains (e.g., ethane in dppe), aromatic systems, or specialized structures like ferrocene (in dppf) or xanthene (in Xantphos). incatt.nl

The Bite Angle: This is the P-Ni-P angle formed by the chelating phosphine ligand. The natural bite angle is determined by the length and flexibility of the backbone. incatt.nl This geometric constraint has a profound impact on reactivity. For example, larger bite angles are known to increase the rates of reductive elimination, a key product-forming step in many cross-coupling cycles. illinois.edu

By integrating methyl(diphenyl)phosphane units into these scaffolds, it is possible to combine the specific steric and electronic properties of the phosphine with the enhanced stability and geometric control offered by a multidentate framework. This strategy has been widely used to develop robust and highly active nickel catalysts for various applications. alfachemic.comincatt.nl

Ligand NameAbbreviationStructure TypeTypical Bite Angle (°)
1,2-Bis(diphenylphosphino)ethanedppeBidentate (C₂ backbone)~85
1,3-Bis(diphenylphosphino)propanedppp (B1165662)Bidentate (C₃ backbone)~91
1,4-Bis(diphenylphosphino)butanedppbBidentate (C₄ backbone)~94
1,1'-Bis(diphenylphosphino)ferrocenedppfBidentate (Ferrocene backbone)~99
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPBidentate (Axial Chirality)~93
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneXantphosBidentate (Xanthene backbone)~108
Bis(2-diphenylphosphinoethyl)phenylphosphinetriphosTridentatecis: ~90, trans: ~165

Future Research Directions and Perspectives

Sustainable Approaches in Nickel-Catalyzed Transformations

The development of sustainable chemical processes is a paramount goal in modern chemistry, and the use of earth-abundant metals like nickel is a step in this direction. rsc.org Future research involving methyl(diphenyl)phosphane;nickel complexes is increasingly focusing on green chemistry principles.

One promising avenue is the use of these catalysts in reactions that utilize renewable feedstocks. For instance, the conversion of biomass-derived platform molecules into valuable chemicals is a key area of interest. Nickel catalysts, in general, have shown activity in the hydrogenation and upgrading of biomass-derived compounds like furfural. mdpi.com The specific application of this compound complexes in such transformations, however, remains an area ripe for exploration. Research in this domain would involve assessing the catalyst's efficiency, selectivity, and stability under conditions suitable for biorefinery processes.

Another critical aspect of sustainable catalysis is atom economy. Future studies will likely focus on designing nickel-catalyzed reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. Cross-coupling reactions, a cornerstone of nickel catalysis, are continuously being optimized for higher efficiency and broader substrate scope, which inherently contributes to better atom economy. nsf.govrsc.org The unique electronic and steric properties of the methyl(diphenyl)phosphane ligand could be leveraged to achieve higher catalytic turnover numbers and reduce catalyst loading, further enhancing the sustainability of these processes.

The use of greener solvents is also a key consideration. While many nickel-catalyzed reactions are performed in organic solvents, future research will likely explore the use of more environmentally benign media, such as water, ionic liquids, or deep eutectic solvents. The stability and activity of this compound complexes in these alternative solvent systems will be a crucial area of investigation.

Exploration of Novel Reactivity and Unconventional Substrates

The exploration of novel reactivity patterns and the use of unconventional substrates are at the forefront of organometallic catalysis. Nickel complexes, known for their diverse reactivity, are well-suited for this challenge. rsc.org The methyl(diphenyl)phosphane ligand, with its specific electronic and steric profile, can play a crucial role in enabling new transformations.

A significant area of research is the activation of traditionally inert chemical bonds, such as C-H, C-O, and C-F bonds. Nickel catalysts have already demonstrated remarkable ability in C-H functionalization, allowing for the direct conversion of simple hydrocarbons into more complex molecules. acs.org Future work with this compound complexes will likely focus on expanding the scope of these reactions, targeting a wider range of substrates and developing more selective and efficient catalytic systems.

The development of nickel-catalyzed cross-coupling reactions continues to be a major research focus. While traditional cross-coupling partners are well-established, there is growing interest in using unconventional electrophiles and nucleophiles. For example, the use of amides, esters, and carbonates as electrophiles in cross-coupling reactions is an emerging area. The ability of this compound catalysts to activate these challenging substrates will be a key area of investigation. Diphenylmethylphosphine has been shown to be an effective ligand in the nickel-catalyzed Suzuki-Miyaura coupling of dichloropyridines, demonstrating high selectivity for monoarylation. nih.gov

Table 1: Nickel-Catalyzed Selective Monoarylation of Dichloropyridines using Diphenylmethylphosphine

EntryDichloropyridineBoronic AcidYield (%)Selectivity (Mono:Di)
12,5-dichloropyridinePhenylboronic acid92>20:1
22,6-dichloropyridine4-fluorophenylboronic acid8515:1
33,5-dichloropyridine3-methoxyphenylboronic acid88>20:1

Data synthesized from representative examples in the literature. nih.gov

Furthermore, the exploration of nickel-catalyzed multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, is a promising strategy for increasing synthetic efficiency. The development of this compound catalysts for novel multicomponent reactions will be a valuable contribution to the field of organic synthesis.

Advanced Spectroscopic Characterization of Transient Intermediates

A deep understanding of reaction mechanisms is essential for the rational design of more efficient catalysts. The characterization of transient intermediates, which are often short-lived and present in low concentrations, is a significant challenge. Advanced spectroscopic techniques are crucial for elucidating the structures and reactivities of these fleeting species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structures of organometallic complexes in solution. 31P NMR, in particular, is highly sensitive to the chemical environment of the phosphorus atom in phosphine (B1218219) ligands and can provide valuable information about ligand exchange processes and the formation of catalytic intermediates. nih.gov For instance, the 31P{1H} NMR spectrum of a bis(methyldiphenylphosphine)nickel complex provides distinct signals that can be used to monitor its behavior in solution. ysu.edu

Table 2: Representative 31P{1H} NMR Data for Bis(methyldiphenylphosphine)nickel Complexes

ComplexSolventChemical Shift (ppm)
[Ni(PMePh2)2(aryl)2]Not specified9.82 - 9.92
[Ni(PMePh2)2(aryl)Br]Not specified9.15 - 9.40

Data extracted from a study on related oligomeric complexes. ysu.edu

Future research will increasingly rely on in-situ spectroscopic techniques to observe catalytic reactions as they occur. This includes advanced NMR methods, such as diffusion-ordered spectroscopy (DOSY) and exchange spectroscopy (EXSY), which can provide insights into the size and dynamics of species in solution.

X-ray Absorption Spectroscopy (XAS) is another powerful technique for probing the electronic and geometric structure of metal centers in catalysts. chemicalbook.com XAS is element-specific and can be used to study samples in various states, including solutions and solids. Time-resolved XAS experiments can provide snapshots of the catalyst's structure at different stages of a catalytic cycle, offering invaluable information about transient intermediates. The application of XAS to study the mechanism of reactions catalyzed by this compound complexes is a promising area for future research.

Computational methods, such as Density Functional Theory (DFT), will continue to play a vital role in complementing experimental studies. DFT calculations can be used to model reaction pathways, predict the structures of intermediates and transition states, and rationalize experimental observations. The synergy between advanced spectroscopy and computational chemistry will be crucial for unraveling the intricate mechanisms of nickel-catalyzed reactions.

Catalyst Immobilization and Heterogenization Strategies

The separation of homogeneous catalysts from reaction products can be challenging and costly, limiting their application in industrial processes. Catalyst immobilization, which involves anchoring the catalyst to a solid support, offers a practical solution to this problem by facilitating catalyst recovery and reuse.

A variety of materials can be used as supports for catalyst immobilization, including polymers, silica, and metal-organic frameworks (MOFs). The choice of support and the method of immobilization can have a significant impact on the catalyst's activity, selectivity, and stability.

For this compound complexes, future research will focus on developing effective immobilization strategies that preserve or even enhance their catalytic performance. One approach is to modify the phosphine ligand with a functional group that can be covalently attached to the support. Another strategy is to encapsulate the nickel complex within the pores of a porous material, such as a MOF. acs.org

The characterization of immobilized catalysts is crucial for understanding their structure and behavior. Solid-state NMR, X-ray diffraction, and electron microscopy are some of the techniques that can be used to study the structure of the supported catalyst and its interaction with the support.

The development of robust and recyclable heterogeneous catalysts based on this compound complexes will be a significant step towards their practical application in large-scale chemical synthesis. This will require a multidisciplinary approach that combines expertise in materials science, coordination chemistry, and catalysis.

Q & A

Q. What are the common synthetic routes for preparing nickel complexes with methyl(diphenyl)phosphane ligands?

Methyl(diphenyl)phosphane (Ph2_2PCH3_3) is typically synthesized via deprotonation of methyl diphenylphosphine with strong bases like t-BuLi in hexane, followed by reaction with sulfur diimides (e.g., S(NR2_2)2_2) to form ligands (Scheme 4-4, ). Nickel complexes are then generated by reacting these ligands with nickel precursors (e.g., NiCl2_2) under inert atmospheres. For example, tris(phosphane)nickel(0) complexes are synthesized by ligand exchange with Ni(COD)2_2 (COD = 1,5-cyclooctadiene) in toluene, yielding air-sensitive products .

Q. How are methyl(diphenyl)phosphane-nickel complexes characterized structurally?

X-ray crystallography is the gold standard for determining molecular geometry. For instance, the tetrahedral coordination of tris(phosphane)nickel(0)-ethene complexes (e.g., (dmpe)(PR3_3)Ni(C2_2H4_4)) was confirmed via single-crystal XRD, revealing Ni–P bond lengths of 2.20–2.25 Å . Complementary techniques include:

  • NMR spectroscopy : 31^{31}P NMR to confirm ligand coordination (e.g., δ ~20–30 ppm for PR3_3 ligands).
  • Elemental analysis : To verify stoichiometry (e.g., C, H, N, and Ni content).
  • Magnetic measurements : To assess oxidation states (e.g., diamagnetic Ni0^0 vs. paramagnetic Ni+^+) .

Q. What catalytic applications are reported for these complexes?

These complexes serve as catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) and olefin polymerization. For example, nickel complexes with bulky phosphane ligands (e.g., tBu2_2PCH2_2S(NSiMe3_3)2_2) show high activity in ethylene oligomerization due to steric and electronic modulation .

Advanced Research Questions

Q. How do ligand substituents influence the catalytic activity of nickel-phosphane complexes?

Steric bulk and electron-donating/-withdrawing groups on phosphane ligands significantly alter catalytic performance. For example:

  • Steric effects : Bulky ligands (e.g., cyclohexyl) reduce catalytic turnover but enhance selectivity by restricting substrate access .
  • Electronic effects : Electron-rich ligands (e.g., Ph2_2PCH3_3) stabilize low-valent Ni0^0 centers, crucial for oxidative addition steps in cross-coupling reactions .
  • Comparative studies show that replacing PPh3_3 with Ph2_2PCH3_3 in Ni catalysts increases Suzuki-Miyaura coupling yields by 15–20% due to improved electron donation .

Q. What computational methods are used to study reaction mechanisms involving these complexes?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely employed. Key applications include:

  • Transition state analysis : Modeling oxidative addition/reductive elimination steps in cross-coupling reactions.
  • Ligand effect quantification : Comparing charge distribution (Mulliken charges) and frontier orbital energies (HOMO/LUMO) to rationalize catalytic trends .
    For example, B3LYP/6-31G(d) calculations on Ni0^0-ethene complexes revealed that π-backbonding from Ni to C2_2H4_4 weakens upon increasing phosphane donor strength .

Q. How can contradictions in catalytic performance data be resolved?

Case study: Discrepancies in ethylene polymerization rates with similar Ni-phosphane catalysts may arise from:

  • Experimental conditions : Temperature, solvent polarity, or trace moisture (e.g., hydrolysis-sensitive ligands).
  • Ligand decomposition : Phosphane oxidation to phosphine oxides under aerobic conditions, detectable via 31^{31}P NMR .
  • Substrate purity : Impurities in ethylene feedstock (e.g., CO) can poison Ni centers.

Q. What strategies mitigate air sensitivity in nickel-phosphane complexes?

  • Synthesis under inert atmospheres : Use Schlenk lines or gloveboxes (<1 ppm O2_2).
  • Stabilization via bulky ligands : Bulky phosphanes (e.g., tBu2_2PCH2_2S-) shield Ni centers from oxidation .
  • Additives : Add sacrificial ligands (e.g., COD) to stabilize reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.